molecular formula C22H20N4O4S2 B11464965 N-cyclopropyl-2-({[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)-1,3-benzothiazole-5-carboxamide

N-cyclopropyl-2-({[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)-1,3-benzothiazole-5-carboxamide

Cat. No.: B11464965
M. Wt: 468.6 g/mol
InChI Key: DAZUNJCWIVRHNL-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-({[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)-1,3-benzothiazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole core, which is known for its biological activity, and an oxadiazole moiety, which is often used in medicinal chemistry for its stability and bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-({[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)-1,3-benzothiazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the benzothiazole ring, the introduction of the oxadiazole moiety, and the final coupling with the cyclopropyl group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-effectiveness, scalability, and environmental sustainability. Key considerations would include the selection of green solvents, efficient catalysts, and waste minimization strategies.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-({[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)-1,3-benzothiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzothiazole or oxadiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

N-cyclopropyl-2-({[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)-1,3-benzothiazole-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-({[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)-1,3-benzothiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-2-[[5-(3,4-dimethoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
  • N-Cyclopropyl-5-{[5-(3,4-dimethoxyphenyl)-2-methylthieno[2,3-d]pyrimidin-4-yl]sulfanyl}-1,3,4-thiadiazol-2-amine

Uniqueness

N-cyclopropyl-2-({[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)-1,3-benzothiazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzothiazole core and oxadiazole moiety make it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C22H20N4O4S2

Molecular Weight

468.6 g/mol

IUPAC Name

N-cyclopropyl-2-[[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methylsulfanyl]-1,3-benzothiazole-5-carboxamide

InChI

InChI=1S/C22H20N4O4S2/c1-28-16-7-3-13(10-17(16)29-2)21-26-25-19(30-21)11-31-22-24-15-9-12(4-8-18(15)32-22)20(27)23-14-5-6-14/h3-4,7-10,14H,5-6,11H2,1-2H3,(H,23,27)

InChI Key

DAZUNJCWIVRHNL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(O2)CSC3=NC4=C(S3)C=CC(=C4)C(=O)NC5CC5)OC

Origin of Product

United States

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